3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Catalog No.
S14164661
CAS No.
M.F
C10H11ClF3NO2
M. Wt
269.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic aci...

Product Name

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

IUPAC Name

3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H

InChI Key

VSXUXMHRGZUXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .

The compound is characterized by its solubility in water, indicating its potential for biological applications. It exists as a hydrochloride salt, enhancing its stability and solubility in aqueous solutions . The presence of amino and carboxylic acid functional groups suggests that it may exhibit biological activity, particularly in relation to amino acid metabolism and neurotransmitter modulation.

Due to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing the compound to act as an acid.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in various chemical syntheses.

These reactions make the compound versatile for further chemical modifications or synthesis of derivatives.

The biological activity of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride is primarily attributed to its structural similarity to amino acids. It may act as an inhibitor or modulator of certain neurotransmitter pathways, particularly those involving glutamate receptors. The trifluoromethyl group enhances lipophilicity, potentially affecting blood-brain barrier permeability and influencing central nervous system activity .

Studies have suggested that compounds with similar structures can exhibit neuroprotective effects or influence synaptic transmission, making this compound a candidate for research in neuropharmacology .

The synthesis of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available trifluoromethylated phenyl compounds.
  • Formation of the Amino Acid Backbone: This can be achieved through methods such as reductive amination or nucleophilic addition reactions.
  • Hydrochloride Salt Formation: The final step often involves neutralizing the free base form with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic routes may vary depending on the desired purity and yield, but these general steps provide a framework for producing this compound .

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride has several potential applications:

  • Pharmaceutical Research: Due to its structural properties, it may be investigated for use in developing drugs targeting neurological disorders.
  • Biochemical Studies: It can serve as a tool in studies related to amino acid metabolism and receptor interactions.
  • Chemical Synthesis: As an intermediate, it may be used in synthesizing other complex molecules in organic chemistry.

Its unique trifluoromethyl substitution enhances its utility in these areas by potentially improving bioactivity and selectivity .

Interaction studies involving 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride focus on its effects on various biological targets. Preliminary studies suggest it may interact with glutamate receptors, influencing excitatory neurotransmission. Such interactions could be pivotal for understanding its role in neuropharmacology and developing therapeutic agents for conditions like epilepsy or depression .

Additionally, studies examining its pharmacokinetics indicate favorable absorption characteristics, suggesting that it could be effectively utilized in vivo for further research into its biological effects .

Several compounds share structural similarities with 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid240490-00-00.86
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid242475-26-90.86
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride1134915-25-50.85
4-(Trifluoromethyl)-L-phenylalanine114926-38-40.84

These similar compounds vary primarily in their functional groups and structural configurations, which can significantly affect their biological activities and applications. The unique trifluoromethyl substitution on the phenyl ring of 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride distinguishes it from others by potentially enhancing its lipophilicity and receptor binding properties .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

269.0430408 g/mol

Monoisotopic Mass

269.0430408 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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